6-methoxypyridazine-3-thiol
Description
6-Methoxypyridazine-3-thiol is a pyridazine derivative featuring a methoxy (-OCH₃) group at the 6-position and a thiol (-SH) group at the 3-position of the pyridazine ring. Pyridazine, a six-membered heterocyclic compound with two adjacent nitrogen atoms, forms the core structure.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-methoxy-1H-pyridazine-6-thione |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9) |
InChI Key |
NWUYAYVDHURYQU-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=S)C=C1 |
Isomeric SMILES |
COC1=NN=C(C=C1)S |
Canonical SMILES |
COC1=NN=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
(a) 6-Methoxypyridazine-3-Carboxylic Acid
- Structure : Methoxy (-OCH₃) at position 6, carboxylic acid (-COOH) at position 3.
- Properties : Higher water solubility due to the carboxylic acid group.
- Synthesis : Achieved via methoxylation of 3-chloro-6-methylpyridazine followed by oxidation, with yields up to 37.7% .
- Applications : Likely used as a synthetic precursor for pharmaceuticals or agrochemicals.
(b) Sulfamethoxypyridazine
- Structure : Methoxy (-OCH₃) at position 6, sulfonamide (-SO₂NH₂) at position 3.
- Properties : Antibacterial activity; marketed under names like Midicel and Retasulfin .
- Applications : Established sulfonamide antibiotic targeting bacterial folate synthesis.
(c) 6-(5-Methylthiophen-2-yl)Pyridazine-3-Thiol
Core Heterocycle Modifications
(a) Pyridine Derivatives
- Examples: 6-Iodo-5-methoxypyridin-3-ol (pyridine core with one nitrogen) , (6-Methoxypyridin-2-yl)-methanol .
- Comparison : Pyridine derivatives lack the second nitrogen atom present in pyridazine, reducing ring electron deficiency and altering reactivity.
Functional Group Reactivity
| Compound | Thiol (-SH) | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Methoxy (-OCH₃) |
|---|---|---|---|---|
| 6-Methoxypyridazine-3-thiol | Yes | No | No | Yes |
| 6-Methoxypyridazine-3-carboxylic acid | No | Yes | No | Yes |
| Sulfamethoxypyridazine | No | No | Yes | Yes |
- Thiol Group : Enhances nucleophilicity, enabling disulfide bond formation or metal chelation.
- Carboxylic Acid/Sulfonamide : Improve solubility and biological targeting (e.g., antibiotics).
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